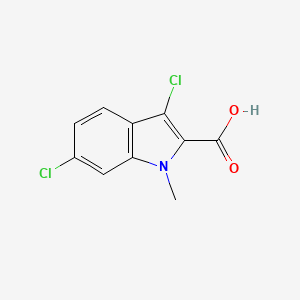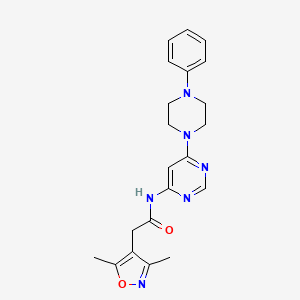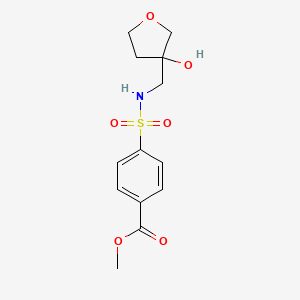
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of compounds that have been synthesized and studied for their potential biological activities. Research has shown that similar compounds exhibit significant inhibition against bacterial and fungal growth, demonstrating their potential as antimicrobial agents. The synthesis of such compounds involves reactions of specific ketones, thiourea, and various aromatic aldehydes, followed by evaluations of their antimicrobial activities against standard drugs (Akbari et al., 2008).
Molecular and Crystal Structures
The molecular and crystal structures of tetrahydropyrimidine derivatives have been investigated using X-ray diffraction analysis. Studies have focused on understanding the conformational features and molecular arrangements within crystals, which are crucial for elucidating the physical properties and potential applications of these compounds. Such analyses contribute to the broader understanding of the structural requirements for biological activity (Gurskaya et al., 2003).
Antipathogenic Activity
Research into the antipathogenic activity of thiourea derivatives, including compounds structurally related to this compound, has shown promising results. Such studies aim to identify novel antimicrobial agents with effective biofilm inhibition properties, critical for combating microbial resistance. The activity of these compounds against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, highlights their potential in the development of new antimicrobial therapies (Limban et al., 2011).
Herbicidal Activities
Investigations into the herbicidal activities of compounds featuring the tetrahydropyrimidine scaffold have also been conducted. These studies explore the potential agricultural applications of such compounds, including their effects on various plant species. The synthesis and biological evaluation of these compounds could lead to the development of new herbicides, contributing to the management of weed resistance and improving crop yields (Fu-b, 2014).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-11-8-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGSYYVKDJLKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)
![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)
![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)


![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)
![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)
![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)